6-Chloro-5-methyl-2-nitropyridin-3-amine
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Overview
Description
6-Chloro-5-methyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of chloro, methyl, and nitro substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-2-nitropyridin-3-amine typically involves a multi-step process. One common method includes the nitration of 6-chloro-5-methylpyridin-3-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amination: 6-Amino-5-methyl-2-nitropyridin-3-amine.
Reduction: 6-Chloro-5-methyl-2-aminopyridin-3-amine.
Oxidation: 6-Chloro-5-carboxy-2-nitropyridin-3-amine.
Scientific Research Applications
6-Chloro-5-methyl-2-nitropyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-2-nitropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methyl-3-nitropyridin-2-amine: Similar structure but different position of the nitro group.
6-Chloro-5-methyl-2-aminopyridin-3-amine: Similar structure but with an amino group instead of a nitro group.
6-Chloro-5-carboxy-2-nitropyridin-3-amine: Similar structure but with a carboxy group instead of a methyl group.
Uniqueness
6-Chloro-5-methyl-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research .
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
6-chloro-5-methyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(8)6(10(11)12)9-5(3)7/h2H,8H2,1H3 |
InChI Key |
JSQNLESQSWFXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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